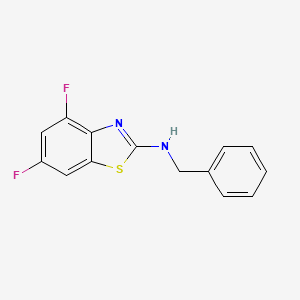

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2S/c15-10-6-11(16)13-12(7-10)19-14(18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPDFCUVUDKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3S2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-difluoro-1,3-benzothiazol-2-amine Core

The synthesis typically begins with the formation of the benzothiazole scaffold bearing fluorine substituents at positions 4 and 6. This can be achieved by:

- Starting with appropriately substituted aniline derivatives, such as 4,6-difluoroaniline.

- Reacting the aniline with potassium thiocyanate in glacial acetic acid, followed by bromine addition at low temperature (0 °C) to form 6-substituted benzothiazol-2-amine intermediates.

- The reaction mixture is then worked up by neutralization with ammonia to precipitate the benzothiazol-2-amine derivative, which is purified by recrystallization (e.g., from benzene) to yield the 4,6-difluoro-1,3-benzothiazol-2-amine core with high yield (~82%) and purity.

N-Benzylation of 4,6-difluoro-1,3-benzothiazol-2-amine

The N-benzylation at the 2-amino position involves:

- Reacting the 4,6-difluoro-1,3-benzothiazol-2-amine with benzyl halides (commonly benzyl chloride or benzyl bromide) under basic conditions.

- Bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to deprotonate the amine and facilitate nucleophilic substitution.

- The reaction is typically carried out at room temperature or under reflux conditions depending on the reactivity of the benzyl halide and solvent choice.

- The product this compound is isolated by precipitation or chromatographic purification.

Alternative Synthetic Routes

- Carbamate Intermediate Route : As reported in related benzothiazole derivatives synthesis, the 2-amino group can be first converted to a carbamate intermediate by reaction with phenyl chloroformate in the presence of pyridine at 0 °C to room temperature. This intermediate then reacts with benzylamines or substituted ureas under basic conditions to yield N-substituted benzothiazol-2-amine derivatives.

- One-Pot Multicomponent Reactions : Recent advances include one-pot methods involving molecular hybridization techniques, combining benzothiazole precursors with benzylating agents and fluorine sources under microwave irradiation or multicomponent reaction conditions to improve yields and reduce reaction times.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 4,6-difluoro-1,3-benzothiazol-2-amine | 4,6-difluoroaniline, KSCN, Br2 | Glacial acetic acid | 0 °C, then 85 °C | ~82% | Stirring overnight, recrystallization from benzene |

| N-Benzylation | Benzyl chloride/bromide, K2CO3 or NaH | DMF or THF | RT to reflux | 70-90% (typical) | Anhydrous conditions preferred |

| Carbamate intermediate formation | Phenyl chloroformate, pyridine | Dry THF | 0 °C to RT | 80-90% | Followed by reaction with benzylamine |

| One-pot synthesis (advanced) | Benzothiazole, benzyl halide, fluorinating agents | Varies | Microwave irradiation or reflux | Variable, improved yields | Requires optimization per substrate |

Characterization and Purity Assessment

- Spectroscopic Analysis : The synthesized this compound is characterized by:

- ^1H NMR: Signals corresponding to aromatic protons of benzothiazole and benzyl groups, as well as amine protons.

- IR Spectroscopy: Characteristic N-H stretching (~3400 cm^-1), C-F stretching, and aromatic C=C vibrations.

- Elemental Analysis: Confirms molecular formula and purity.

- Melting Point : Consistent with literature values for related benzothiazole derivatives.

- Chromatography : TLC and HPLC used for purity and reaction monitoring.

Research Findings and Comparative Data

Recent studies on benzothiazole derivatives with similar substitution patterns demonstrate:

These data confirm the feasibility and efficiency of the synthetic routes described, with yields generally above 80% and biological activity promising for further pharmaceutical exploration.

Chemical Reactions Analysis

Reactivity of the Benzothiazole Core

The 1,3-benzothiazole scaffold exhibits electrophilic and nucleophilic reactivity influenced by fluorine substituents:

Key Insight : The electron-withdrawing fluorine atoms at C4/C6 reduce electron density at C2 and C7, directing electrophiles to C5 (para to sulfur) .

Functionalization at the N-Benzyl Group

The N-benzyl moiety undergoes characteristic amine reactions:

-

Alkylation/Acylation :

Treatment with alkyl halides or acyl chlorides in the presence of bases (e.g., NaH) yields N-alkylated or acylated derivatives . -

Hydrogenolysis :

Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl group, generating 4,6-difluoro-1,3-benzothiazol-2-amine .

Cross-Coupling and Heterocycle Formation

The compound participates in transition-metal-catalyzed reactions:

-

Suzuki–Miyaura Coupling :

Using Pd(PPh₃)₄ and arylboronic acids, the benzothiazole core couples at C2 or C7, enabling biaryl synthesis . -

Heterocyclic Annulation :

Reaction with α,β-unsaturated carbonyls forms pyridine- or pyrimidine-fused benzothiazoles .

Stability and Degradation Pathways

Scientific Research Applications

Chemistry

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or new functionalities .

Biology

Research has shown that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains. Studies have indicated that derivatives of benzothiazole compounds can inhibit various pathogens and cancer cell lines .

Medicine

The compound is explored for its potential as a therapeutic agent . Its structure suggests it may interact with specific molecular targets involved in disease processes. The difluorobenzothiazole core may modulate biological pathways, which is crucial for drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science .

The biological activity of this compound has been documented in several studies:

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against human cancer cell lines using the MTT assay. It showed varying degrees of potency compared to established chemotherapeutics like doxorubicin .

Antimicrobial Evaluation

Another study tested similar benzothiazole derivatives against fungal strains such as Candida albicans and Aspergillus fumigatus, revealing promising antifungal activity .

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Compounds exhibited higher potency than doxorubicin against human cancer cell lines . |

| Antimicrobial Properties | Demonstrated significant antifungal activity against resistant strains . |

| Mechanism of Action | Investigated binding affinity to biological targets; interaction studies are ongoing . |

Mechanism of Action

The mechanism of action of N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluorobenzothiazole core may interact with enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine with structurally related benzothiazole derivatives:

Key Observations:

Fluorine vs. Chlorine Substitution :

- Fluorine's electronegativity enhances stability and binding affinity in biological systems compared to chlorine .

- The parent 4,6-difluoro derivative (CAS 119256-40-5) is synthesized in 99% yield under optimized conditions involving copper chloride and isoamyl nitrite .

Complex substituents (e.g., pyrrolidinyl-oxetane in CAS 2640863-45-0) are designed for specific pharmacological targeting .

Boron-Containing Derivatives :

- Compounds like CAS 330793-85-6 serve as intermediates in cross-coupling reactions, highlighting the versatility of benzothiazoles in synthetic chemistry .

Biological Activity

N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine is a synthetic compound within the benzothiazole class, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 276.3 g/mol. The compound features a benzothiazole moiety with two fluorine atoms and a benzyl group, which may enhance its biological activity compared to other derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For example:

| Microbial Strain | Activity |

|---|---|

| Candida albicans | Inhibitory effects noted |

| Aspergillus fumigatus | Significant activity |

| Various bacterial strains | Antibacterial properties |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.0 |

| MDA-MB-231 (Triple-negative) | 12.5 |

| HepG2 (Liver cancer) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective anticancer agent.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis. The difluorobenzothiazole core may modulate enzyme activity or receptor interactions that are crucial in cancer progression and microbial resistance .

Case Studies

Several studies have investigated the biological activities of related benzothiazole derivatives, providing context for understanding the efficacy of this compound:

- Study on Anticancer Activity : A study evaluated various benzothiazole derivatives against human cancer cell lines using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some exhibiting higher potency than established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : In another study, derivatives similar to this compound were tested against fungal strains. Results indicated promising antifungal activity that could lead to new treatment options for resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 4,6-difluoro-1,3-benzothiazol-2-amine with benzyl halides under basic conditions. For example, copper(II) chloride and isoamyl nitrite in acetonitrile/tri(ethylene glycol) dimethyl ether can mediate diazotization and subsequent benzylation . Optimization includes controlling stoichiometry, reaction time (e.g., overnight stirring at room temperature), and purification via chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include H/C NMR (to verify substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

- Methodology : Solubility screening in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) is critical. For example, recrystallization from methanol is effective for purification . Solvent choice impacts reaction kinetics (e.g., pyridine for acylation reactions) and crystallization outcomes .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence biological activity, and what computational tools predict structure-activity relationships (SAR)?

- Methodology : Fluorine at the 4,6-positions enhances electronegativity and membrane permeability. SAR studies involve synthesizing analogs (e.g., chloro, methyl derivatives) and testing against target enzymes (e.g., PFOR in anaerobic organisms). Density Functional Theory (DFT) calculations model electronic effects, while molecular docking (AutoDock Vina) predicts binding affinities .

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they affect physicochemical properties?

- Methodology : SC-XRD reveals classical hydrogen bonds (N–H⋯N) and non-classical interactions (C–H⋯F/O). For instance, centrosymmetric dimers via N–H⋯N bonds enhance thermal stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., F⋯H contacts) .

Q. How can molecular dynamics (MD) simulations elucidate solvent interactions and conformational flexibility?

- Methodology : MD simulations in explicit solvents (e.g., water/dioxane mixtures) track torsional angles and solvation shells. Tools like GROMACS analyze free energy profiles and diffusion coefficients. Experimental validation via UV-Vis or fluorescence spectroscopy correlates with simulation data .

Q. What strategies resolve contradictions in reported spectral or crystallographic data for this compound?

- Methodology : Cross-validate using multiple techniques:

- Purity : HPLC with UV detection (≥95% purity threshold).

- Crystallography : Check for twinning (SHELXL TWIN commands) or disorder modeling.

- Spectral conflicts : Compare with databases (e.g., PubChem) or replicate synthesis under controlled conditions .

Q. How does this compound interact with biomacromolecules, and what assays quantify inhibition potency?

- Methodology : Enzymatic assays (e.g., Michaelis-Menten kinetics) measure IC values against targets like PFOR. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (). Cellular assays (e.g., HCT-116 colon cancer lines) evaluate cytotoxicity .

Methodological Notes

- Synthetic Caution : Benzylation reactions may require inert atmospheres (N) to prevent oxidation byproducts.

- Crystallization Tips : Slow cooling (0.5°C/min) in methanol yields larger, higher-quality crystals for XRD.

- Computational Best Practices : Use B3LYP/6-31G(d) basis sets for DFT to balance accuracy and computational cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.